molecular formula C11H7ClN2O3 B3024834 1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 99556-88-4

1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B3024834
CAS No.: 99556-88-4
M. Wt: 250.64 g/mol
InChI Key: AMGGDONNNYDCMG-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-derived aromatic aldehyde characterized by a nitro (-NO₂) and chloro (-Cl) substituent on the phenyl ring at the 3- and 4-positions, respectively.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-10-4-3-8(6-11(10)14(16)17)13-5-1-2-9(13)7-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGGDONNNYDCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 4-chlorophenyl derivatives followed by cyclization to form the pyrrole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the economic viability of the process .

Chemical Reactions Analysis

1-(4-Chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Pharmaceutical Development

1-(4-Chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, including:

  • Antimicrobial Agents : The compound has been investigated for its efficacy against various bacterial strains. Studies indicate that modifications to the nitrophenyl group can enhance antibacterial activity.
  • Antifungal Agents : Research has shown that this compound can be used to develop antifungal agents, particularly effective against resistant strains of fungi.

Agrochemical Applications

The compound is utilized in the formulation of pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for developing:

  • Selective Herbicides : By modifying the structure, researchers aim to create herbicides that target specific weeds without affecting crops.
  • Insecticides : The compound's reactivity allows for the synthesis of insecticides that are effective against a broad spectrum of pests.

Material Science

In material science, this compound is explored for:

  • Polymer Monomers : Its chemical structure allows it to be used as a building block for synthesizing polymers with unique properties.
  • OLED Materials : The compound shows potential as an intermediate in the production of organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of derivatives synthesized from this compound. It was found that certain modifications significantly enhanced activity against Gram-positive bacteria, suggesting potential for drug development .

Case Study 2: Agrochemical Formulations

Research conducted by agricultural chemists demonstrated that formulations containing this compound exhibited improved efficacy against common agricultural pests when compared to traditional pesticides. The study highlighted its role in integrated pest management systems .

Data Tables

Application AreaSpecific UseResearch Findings
PharmaceuticalsAntimicrobial agentsEnhanced activity against resistant bacterial strains
AgrochemicalsSelective herbicidesEffective against specific weed species
Material SciencePolymer monomersContributes to unique polymer properties
OLED TechnologyIntermediate for OLED materialsPotential for improved display technologies

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde) .

Biological Activity

1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H7_7ClN2_2O3_3 and a molecular weight of approximately 250.64 g/mol. It features a pyrrole ring substituted with a chloro group and a nitro group on the phenyl moiety, which enhances its chemical reactivity and biological activity. The compound is characterized by its solid state, with a density of about 1.4 g/cm³ and a boiling point of approximately 412.8 °C at 760 mmHg .

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Studies indicate that this compound exhibits significant antibacterial properties against various pathogens .
  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, which may alter their function and contribute to its bioactivity .

Biological Activities

Research indicates that this compound displays a range of biological activities:

  • Antibacterial Properties : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Its minimum inhibitory concentration (MIC) values range from 3.12 to 12.5 µg/mL, demonstrating potent antibacterial action compared to controls like ciprofloxacin .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. It has been observed to interact with ATP-binding domains in growth factor receptors, indicating potential as a targeted therapy for malignancies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against multiple bacterial strains. The compound's effectiveness was evaluated using standard protocols, showing promising results for further development as an antibacterial agent .
  • Anticancer Activity : A study focused on the interaction of the compound with cancer cell lines revealed its potential to inhibit cell proliferation significantly. It was found to induce apoptosis in certain cancer types, suggesting its utility in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-Chloro-3-nitrophenolC6_6H4_4ClN2_2O3_3Similar nitro and chloro substitutions
N-(4-Chloro-3-nitrophenyl)acetamideC10_{10}H10_{10}ClN2_2O3_3Contains an acetamide group
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehydeC11_{11}H8_8N2_2O3_3Lacks chlorine but has similar structure

The uniqueness of this compound lies in its specific combination of functional groups (chloro and nitro), which may enhance its reactivity and biological activity compared to similar compounds .

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromaticity. For example, 1H^1H-NMR can identify pyrrole protons (δ 6.5–7.5 ppm) and nitrophenyl groups (δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Key functional groups like the aldehyde (C=O stretch ~1700 cm1^{-1}) and nitro groups (asymmetric stretch ~1520 cm1^{-1}) should be analyzed .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, critical for confirming regiochemistry (e.g., nitrophenyl substitution patterns) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C, away from ignition sources (P210) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis or purification.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid direct contact (P101, P103) .

Q. What are common synthetic routes for preparing this compound?

  • Methodological Answer :

  • Mannich Reaction : Nitrophenyl groups can be introduced via electrophilic substitution under acidic conditions (e.g., H2 _2SO4 _4) .
  • Vilsmeier-Haack Reaction : Formylation of pyrrole derivatives using POCl3 _3/DMF yields carbaldehydes .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent ratios). For example, POCl3 _3/DMF ratios between 1:2 and 1:4 significantly impact formylation efficiency .
  • Kinetic Monitoring : In-situ FT-IR tracks intermediate formation to identify rate-limiting steps .
  • Alternative Catalysts : Explore Lewis acids like ZnCl2 _2 to enhance nitro group introduction without side reactions .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Compare X-ray bond lengths (e.g., C-NO2 _2 ~1.47 Å) with DFT-optimized geometries to identify discrepancies .
  • Dynamic NMR : Variable-temperature NMR detects conformational flexibility (e.g., hindered rotation of nitrophenyl groups) that may explain spectral anomalies .
  • Electron Density Maps : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) influencing crystallographic packing .

Q. What computational strategies (e.g., DFT) are effective for studying electronic properties and reactivity?

  • Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For nitro-substituted pyrroles, LUMO localization on the nitro group indicates susceptibility to nucleophilic attack .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO vs. chloroform) on reaction pathways .
  • Reactivity Descriptors : Global electrophilicity index (ω) and Fukui functions guide predictions of regioselectivity in further derivatization .

Q. How can biological activity assays (e.g., antimicrobial) be designed for this compound?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (ISO 20776-1) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) establish selectivity indices .
  • Molecular Docking : Simulate interactions with target proteins (e.g., E. coli DNA gyrase) to rationalize bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(4-chloro-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

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